Epimethandienone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

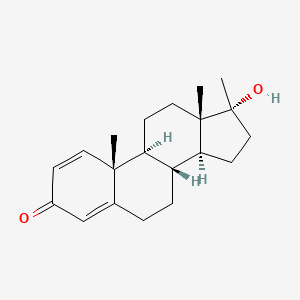

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h6,9,12,15-17,22H,4-5,7-8,10-11H2,1-3H3/t15-,16+,17+,18+,19+,20-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWALNWXLMVGSFR-MPRNQXESSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)C=CC34C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C)O)CCC4=CC(=O)C=C[C@]34C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187168 |

Source

|

| Record name | Epimethandienone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33526-40-8 |

Source

|

| Record name | Epimethandienone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033526408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epimethandienone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the History and Original Synthesis of Epimethandienone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epimethandienone, the 17α-hydroxy-17β-methyl epimer of the well-known anabolic-androgenic steroid methandienone (Dianabol), has been a subject of interest primarily in the fields of drug metabolism and doping control. While not as widely known or utilized as its parent compound, its synthesis and biological activity are of significance for understanding the stereochemistry and pharmacological profiles of synthetic androgens. This technical guide provides a comprehensive overview of the history of this compound, its original chemical synthesis, and its interaction with the androgen receptor signaling pathway. Detailed experimental protocols, quantitative data, and visual diagrams are presented to serve as a valuable resource for researchers in steroid chemistry and pharmacology.

Introduction and Historical Context

This compound, chemically known as 17α-hydroxy-17β-methyl-androst-1,4-dien-3-one, emerged in scientific literature principally as a metabolite of methandienone. The history of this compound is thus intrinsically linked to the development and analysis of methandienone, which was first synthesized in the 1950s. The epimerization of 17α-methylated anabolic steroids at the C17 position is a known metabolic pathway in humans. This biotransformation leads to the formation of the 17-epimer, which often exhibits different biological activity and clearance rates compared to the parent drug.

The primary impetus for the synthesis and characterization of this compound has been for its use as a reference standard in anti-doping laboratories. The detection of this compound in an athlete's urine is a key indicator of methandienone administration. Therefore, the ability to synthesize this compound in a laboratory setting is crucial for the development of accurate and reliable detection methods.

Original Synthesis of this compound

The first detailed and scientifically documented synthesis of this compound was described by Schänzer, Opfermann, and Donike in their 1992 paper published in Steroids.[1] Their work focused on the 17-epimerization of various 17α-methyl anabolic steroids, providing a general method applicable to methandienone. The synthesis proceeds via a 17β-sulfate intermediate, which then undergoes hydrolysis to yield the 17α-hydroxy-17β-methyl epimer.

Synthesis Pathway

The synthetic route involves a two-step process starting from the parent steroid, methandienone.

Caption: Synthetic pathway of this compound from Methandienone.

Experimental Protocol

The following protocol is based on the general method described by Schänzer et al. (1992) for the synthesis of 17-epimers of 17α-methyl steroids.[1]

Step 1: Formation of the 17β-Sulfate Intermediate

-

Dissolve the starting material, 17β-hydroxy-17α-methyl steroid (e.g., methandienone), in a suitable anhydrous solvent such as pyridine.

-

Add a solution of sulfur trioxide pyridine complex in the same solvent to the steroid solution.

-

Stir the reaction mixture at room temperature for a specified period to allow for the formation of the 17β-sulfate ester.

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water or an aqueous buffer.

Step 2: Hydrolysis to the 17α-Hydroxy-17β-Methyl Epimer

-

The aqueous solution containing the 17β-sulfate intermediate is allowed to stand, during which spontaneous hydrolysis occurs.

-

The hydrolysis leads to the formation of the 17α-hydroxy-17β-methyl epimer (this compound) along with other dehydration byproducts.

-

Extract the products from the aqueous solution using an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic extract with water and brine, and then dry it over an anhydrous salt (e.g., sodium sulfate).

-

Concentrate the organic extract under reduced pressure to obtain the crude product mixture.

-

Purify the desired 17-epimer from the crude mixture using column chromatography on silica (B1680970) gel with a suitable eluent system.

Quantitative Data

While the seminal paper by Schänzer et al. (1992) does not provide a specific yield for the synthesis of this compound, studies on the epimerization of other 17α-methyl steroids suggest that the yield of the 17-epimer can vary. The ratio of epimer to other byproducts is influenced by the reaction conditions and the structure of the starting steroid.

| Parameter | Value | Reference |

| Starting Material | Methandienone | [1] |

| Key Reagent | Sulfur trioxide pyridine complex | [1] |

| Intermediate | 17β-Sulfate ester | [1] |

| Final Product | This compound | [1] |

| Reported Yield | Not explicitly stated |

Signaling Pathway and Mechanism of Action

This compound, as an anabolic-androgenic steroid, is presumed to exert its biological effects primarily through interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.

Androgen Receptor Signaling Pathway

The general mechanism of action for androgens involves binding to the AR in the cytoplasm, which leads to a conformational change in the receptor, its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Within the nucleus, the androgen-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to the anabolic and androgenic effects associated with these steroids.

Caption: Androgen receptor signaling pathway for this compound.

Binding Affinity

Quantitative data on the specific binding affinity of this compound to the androgen receptor is not extensively documented in publicly available literature. However, studies on its parent compound, methandienone, have shown it to be a potent activator of the androgen receptor despite having a lower binding affinity compared to testosterone.[2] It is plausible that this compound exhibits a similar pharmacological profile.

| Compound | Androgen Receptor Binding Affinity (Relative to Testosterone) | Reference |

| This compound | Data not available | |

| Methandienone | Lower than testosterone | [2] |

Conclusion

This compound remains a compound of significant interest, particularly within the realm of analytical chemistry for anti-doping purposes. Its synthesis, established through the epimerization of methandienone, is a key process for obtaining the necessary reference material for such analyses. While its pharmacological profile is presumed to be similar to that of its parent compound, acting as an agonist of the androgen receptor, a detailed quantitative characterization of its binding affinity and in vivo potency is an area that warrants further investigation. This guide provides a foundational understanding of the history, synthesis, and mechanism of action of this compound, intended to support and stimulate further research in the field of steroid chemistry and drug development.

References

- 1. 17-Epimerization of 17 alpha-methyl anabolic steroids in humans: metabolism and synthesis of 17 alpha-hydroxy-17 beta-methyl steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Oral Bioavailability of Methandienone: A Technical Guide

Disclaimer: The compound "Epimethandienone" is not a commonly recognized pharmaceutical substance. It is understood to be 17-epimethandienone, a primary metabolite of the well-known oral anabolic-androgenic steroid (AAS) Methandienone (also known as methandrostenolone (B1676361) or by its trade name, Dianabol)[1][2]. This guide will, therefore, focus on the pharmacokinetics of the parent compound, Methandienone, which is the substance of interest for oral administration.

Introduction

Methandienone is a synthetic derivative of testosterone, modified to enhance its anabolic (muscle-building) properties and to allow for oral administration.[3] It was first developed in 1955 and became one of the most widely used AAS for performance enhancement in both professional and amateur sports.[3] Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug—is crucial for drug development professionals and researchers in toxicology and sports medicine.

Pharmacokinetic Profile

Methandienone is characterized by its high oral bioavailability, a feature attributed to the presence of a methyl group at the C17-alpha position, which protects the molecule from extensive first-pass metabolism in the liver.[3][4] Following oral administration, blood concentrations of the steroid increase rapidly.

Data Summary

| Pharmacokinetic Parameter | Value | Reference |

| Oral Bioavailability | High (exact percentage not specified) | [3] |

| Elimination Half-life (t½) | 3 - 6 hours | [3] |

| Time to Peak Concentration (Tmax) | Rapid increase in blood concentration within a few hours post-administration. | |

| Peak Plasma Concentration (Cmax) | Data not available. | |

| Volume of Distribution (Vd) | ~20 L (estimated for a 5 mg dose) | [5] |

| Clearance (CL) | ~5 L/hr (estimated for a 5 mg dose) | [5] |

| Plasma Protein Binding | Very low affinity for sex hormone-binding globulin (SHBG). | [3] |

Absorption

Methandienone is readily absorbed from the gastrointestinal tract following oral administration.[4] The 17α-alkylation makes it resistant to breakdown by the liver, allowing a significant portion of the compound to enter the systemic circulation.[3]

Distribution

Once absorbed, Methandienone is distributed throughout the body. It exhibits very low affinity for sex hormone-binding globulin (SHBG), approximately 10% of that of testosterone.[3] This low binding affinity results in a higher fraction of the drug being free and biologically active.

Metabolism

Methandienone undergoes extensive metabolism primarily in the liver.[3] The metabolic pathways are complex and involve a variety of reactions, including:[3][6]

-

6β-hydroxylation: This is a major metabolic pathway.[6]

-

17-epimerization: Conversion of the 17β-hydroxyl group to the 17α-position, forming 17-epimethandienone.[3]

-

Other reactions: 3α- and 3β-oxidation, 5β-reduction, and conjugation (glucuronidation and sulfation).[3]

Key metabolites that have been identified in urine include:[1][7]

-

17-epimethandienone

-

6β-hydroxymethandienone

-

17α-methyl-5β-androstane-3α,17β-diol

-

17β-hydroxymethyl-17α-methyl-18-nor-androsta-1,4,13-trien-3-one (a long-term metabolite)

Excretion

The metabolites of Methandienone are primarily excreted in the urine.[3] The elimination half-life of the parent compound is relatively short, estimated to be between 3 and 6 hours.[3] However, its metabolites can be detected in urine for a longer period, which is a key consideration in anti-doping analysis. Unconjugated metabolites tend to have maximum excretion rates between 4 and 12 hours post-administration, while conjugated metabolites peak later, between 12 and 34 hours.[7]

Experimental Protocols

The analysis of Methandienone and its metabolites in biological samples is critical for both pharmacokinetic studies and doping control. The standard methods employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation for Urine Analysis

A typical protocol for the extraction of Methandienone metabolites from a urine sample involves the following steps:

-

Enzymatic Hydrolysis: Urine samples are often treated with β-glucuronidase from E. coli to cleave glucuronide conjugates, which are common forms of steroid metabolites. This is typically performed in a phosphate (B84403) buffer at an elevated temperature (e.g., 50°C) for about one hour.

-

Liquid-Liquid Extraction (LLE): Following hydrolysis, the sample is alkalinized (e.g., to pH 9.5), and the metabolites are extracted into an organic solvent mixture, such as pentane/ethyl ether.

-

Evaporation and Reconstitution: The organic extract is then dried down under a stream of nitrogen and reconstituted in a smaller volume of a solvent suitable for the analytical instrument (e.g., a mixture of ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) for LC-MS/MS).

Analytical Instrumentation

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive and specific for the detection of Methandienone and its metabolites, often after a derivatization step to improve their volatility and chromatographic behavior. It can detect metabolites at levels below 30 ng.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is another powerful tool used for the analysis of these compounds. It often does not require derivatization and can provide excellent sensitivity and specificity, with limits of detection in the low ng/mL range.

Visualizations

Signaling Pathway

Methandienone exerts its primary pharmacological effects by binding to and activating the androgen receptor (AR).[3] This initiates a cascade of events leading to its anabolic effects.

Caption: Androgen receptor signaling pathway activated by Methandienone.

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of Methandienone.

Caption: Workflow for a Methandienone pharmacokinetic study.

References

- 1. Studies on anabolic steroids. The mass spectra of 17 alpha-methyl-17 beta-hydroxy-1,4-androstadien-3-one (Dianabol) and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metandienone - Wikipedia [en.wikipedia.org]

- 3. Methandrostenolone | C20H28O2 | CID 6300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of anabolic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Systematic Review of Methandrostenolone [athenaeumpub.com]

- 6. Metabolism of metandienone in man: identification and synthesis of conjugated excreted urinary metabolites, determination of excretion rates and gas chromatographic-mass spectrometric identification of bis-hydroxylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient approach for the detection and identification of new androgenic metabolites by applying SRM GC-CI-MS/MS: a methandienone case study - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Metabolic Footprint: A Technical Guide to Epimethandienone Metabolites in Human Urine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the known metabolites of Epimethandienone (also known as methandienone or methandrostenolone) identified in human urine. The information presented herein is curated for researchers, scientists, and professionals in drug development and doping control, offering a detailed look into the biotransformation of this potent anabolic-androgenic steroid. This guide summarizes quantitative data, details experimental protocols for metabolite detection, and visualizes the metabolic pathways.

Core Metabolites and their Excretion Profiles

This compound undergoes extensive metabolism in the human body, resulting in a variety of phase I and phase II metabolites that are excreted in the urine. These metabolites can be broadly categorized as unconjugated (free) and conjugated (primarily glucuronides). The detection of these metabolites is a key aspect of anti-doping analyses.

The major identified metabolites of this compound in human urine include:

-

17-Epimethandienone (17α-methyl-17β-hydroxy-androst-1,4-dien-3-one): A significant metabolite formed by the epimerization of the hydroxyl group at the C17 position.

-

6β-Hydroxy-methandienone: A product of hydroxylation at the 6β position of the steroid nucleus.

-

6β-Hydroxy-17-epimethandienone: This metabolite undergoes both 6β-hydroxylation and 17-epimerization.

-

Conjugated Metabolites: Several metabolites are excreted as glucuronide conjugates. These include 17α-methyl-5β-androst-1-en-17β-ol-3-one, 17α-methyl-5β-androst-1-ene-3α,17β-diol, 17β-methyl-5β-androst-1-ene-3α,17α-diol, and 17α-methyl-5β-androstane-3α,17β-diol.[1]

-

Bis-Hydroxylated Metabolites: Further hydroxylation can occur, leading to the formation of dihydroxy metabolites such as 6β,12-dihydroxy-methandienone and 6β,16β-dihydroxy-methandienone.[1]

-

Long-Term Metabolites: A key focus in modern anti-doping is the detection of long-term metabolites that extend the window of detection. For this compound, a significant long-term metabolite is 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one . This metabolite can be detected in urine for up to 19 days following a single administration.[2][3] Another long-term metabolite, 18-nor-17β-hydroxymethyl-17α-methylandrost-1,4,13-triene-3-one sulphate, has been reported to be detectable for up to 26 days.[4]

Quantitative Data on Urinary Excretion

While precise urinary concentrations of all this compound metabolites are not extensively documented in single comprehensive studies, the excretion profiles provide valuable insights. Unconjugated metabolites generally exhibit maximum excretion rates between 4 and 12 hours after administration.[1] In contrast, the conjugated metabolites reach their peak excretion levels between 12 and 34 hours post-administration.[1] The amounts of the main conjugated metabolites are comparable to those of the primary unconjugated metabolites, 17-epimethandienone, 6β-hydroxy-methandienone, and 6β-hydroxy-17-epimethandienone.[1]

| Metabolite Category | Key Examples | Peak Excretion Window | Detection Window |

| Unconjugated Metabolites | 17-Epimethandienone, 6β-Hydroxy-methandienone | 4 - 12 hours | Short to medium term |

| Conjugated Metabolites | 17α-methyl-5β-androst-1-ene-3α,17β-diol-glucuronide | 12 - 34 hours | Medium term |

| Long-Term Metabolites | 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one | Extended | Up to 22 days[5] |

Experimental Protocols for Metabolite Detection

The identification and quantification of this compound metabolites in urine require sophisticated analytical procedures. The following outlines a general workflow based on commonly cited methodologies.

Sample Preparation

A critical step in the analysis of urinary steroids is the preparation of the sample to isolate the metabolites of interest and make them amenable to analysis.

-

Enzymatic Hydrolysis: To cleave the glucuronide conjugates and release the free steroid metabolites, enzymatic hydrolysis is employed. A common procedure involves the incubation of the urine sample with β-glucuronidase from E. coli.

-

Procedure: To 2 mL of urine, add an internal standard and 1 mL of phosphate (B84403) buffer (pH 7). Add 25 μL of β-glucuronidase from E. coli solution. Incubate the mixture at 50°C for 90 minutes.[6]

-

-

Extraction: Following hydrolysis, the metabolites are extracted from the urine matrix.

-

Liquid-Liquid Extraction (LLE): The hydrolyzed urine sample is made alkaline (e.g., with sodium carbonate) and then extracted with an organic solvent like tert-butyl methyl ether (TBME). The organic layer containing the steroids is then separated.

-

Solid-Phase Extraction (SPE): Alternatively, SPE can be used for a cleaner extraction. This often involves passing the sample through a C18 or similar cartridge, followed by washing and elution of the analytes.

-

-

Derivatization (for GC-MS analysis): To improve the volatility and thermal stability of the steroid metabolites for gas chromatography, they are derivatized.

-

Procedure: The dried extract is reconstituted in a derivatizing agent, such as a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and ethanethiol. The mixture is then heated (e.g., at 60°C for 30 minutes) to form trimethylsilyl (B98337) (TMS) derivatives.[6]

-

Analytical Instrumentation

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of steroid metabolites. The derivatized sample is injected into the GC, where the compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for identification.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity and is particularly useful for the analysis of conjugated metabolites without the need for derivatization. The sample is injected into a liquid chromatograph for separation, followed by detection with a tandem mass spectrometer. This technique is often used for the detection of long-term metabolites.[3][5]

Visualization of Metabolic Pathways and Experimental Workflow

To illustrate the relationships between this compound and its metabolites, as well as the analytical workflow, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. Metabolism of metandienone in man: identification and synthesis of conjugated excreted urinary metabolites, determination of excretion rates and gas chromatographic-mass spectrometric identification of bis-hydroxylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wada-ama.org [wada-ama.org]

- 3. Mass spectrometric identification and characterization of a new long-term metabolite of metandienone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. LC-MS/MS detection of unaltered glucuronoconjugated metabolites of metandienone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

Biotransformation Pathways of 17α-Methylsteroids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biotransformation pathways of 17α-methylsteroids, a class of synthetic androgens with significant applications in medicine and considerable interest in toxicology and drug metabolism studies. This document details the enzymatic modifications these compounds undergo, presents quantitative data from various studies, outlines typical experimental protocols for their investigation, and visualizes the key metabolic routes and experimental workflows.

Introduction to 17α-Methylsteroid Biotransformation

17α-methylsteroids are characterized by a methyl group at the C17α position, which sterically hinders oxidation of the 17β-hydroxyl group, thereby increasing oral bioavailability and metabolic stability compared to their non-methylated counterparts. However, this structural feature also influences their metabolic fate, leading to a unique set of biotransformation products. The primary routes of metabolism include Phase I reactions, such as hydroxylation and oxidation, and Phase II conjugation reactions, primarily glucuronidation and sulfation. These transformations are predominantly carried out by cytochrome P450 (CYP) enzymes in the liver and various microbial systems. Understanding these pathways is crucial for drug development, toxicity assessment, and doping control.

Key Biotransformation Reactions

The metabolism of 17α-methylsteroids is diverse, with hydroxylation being a major pathway. Various positions on the steroid nucleus are susceptible to hydroxylation, leading to a variety of metabolites. Other significant reactions include oxidation of hydroxyl groups, reduction of ketones and double bonds, and epimerization at the C17 position.

Phase I Metabolism

Hydroxylation: This is a primary detoxification mechanism, introducing a hydroxyl group that increases the polarity of the steroid, facilitating its excretion. Common sites of hydroxylation for 17α-methylsteroids like methyltestosterone (B1676486) and methandienone include the 6β, 11α, 15α, and 16-positions. Microbial transformations are particularly effective at carrying out these specific hydroxylations. For instance, fungi like Aspergillus and Cephalosporium are known for their 11α-hydroxylating capabilities.[1][2][3] The 6β-hydroxylation is a major metabolic pathway in humans, often mediated by CYP3A4.[4]

Oxidation and Reduction: The 3-keto and 17-hydroxyl groups are common targets for oxido-reductases. For example, the A-ring of methandienone can undergo reduction.

Epimerization: The 17α-methyl group does not entirely prevent metabolism at the C17 position. A notable transformation is the formation of 17-epimers. For instance, 17α-methyltestosterone can be converted to its 17β-methyl epimer. This is thought to occur via the formation of tertiary sulfates which can then rearrange.[5]

Phase II Metabolism

Glucuronidation and Sulfation: Following Phase I modifications, the introduced hydroxyl groups or the existing 17β-hydroxyl group can be conjugated with glucuronic acid or sulfate.[6][7][8] These conjugation reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively, significantly increase the water solubility of the steroids, preparing them for renal or biliary excretion.[5][6][7] The formation of 17β-O-glucuronides and sulfates is a common metabolic step.[5][6]

Quantitative Data on 17α-Methylsteroid Biotransformation

The efficiency and product distribution of 17α-methylsteroid biotransformations can vary significantly depending on the specific steroid, the biological system used (e.g., microbial strain, liver microsomes), and the incubation conditions. The following tables summarize quantitative data from various studies.

| Substrate | Organism/System | Major Metabolite(s) | Yield/Conversion | Reference |

| Methandienone | Bovine Hepatocytes | 6β-hydroxymethandienone | 24% yield (83% total conversion after 24h) | [9] |

| 17α-Methyltestosterone | Sediment (Aerobic) | Not specified | Half-life of 3.8 days | [10] |

| 17α-Methyltestosterone | Sediment (Sulfate-reducing) | Not specified | Half-life of 5.3 days | [10] |

| Ethisterone (1) | Cephalosporium aphidicola | 17α-ethynyl-17β-hydroxyandrosta-1,4-dien-3-one (3) | 5.5% | [1] |

| Ethisterone (1) | Cunninghamella elegans | 17α-ethynyl-11α,17β-dihydroxyandrost-4-en-3-one (4) | 3.4% | [1] |

| 17α-ethyl-17β-hydroxyandrost-4-en-3-one (2) | Cephalosporium aphidicola | 17α-ethyl-17β-hydroxyandrosta-1,4-dien-3-one (5) | 2.2% | [1] |

Experimental Protocols

Investigating the biotransformation of 17α-methylsteroids typically involves incubation of the parent compound with a biological system, followed by extraction and analysis of the metabolites.

Microbial Biotransformation Protocol

This protocol provides a general framework for studying the biotransformation of 17α-methylsteroids using fungal or bacterial cultures.

-

Microorganism and Culture Conditions:

-

Select a suitable microbial strain known for steroid transformation (e.g., Aspergillus niger, Cunninghamella elegans).[1][2]

-

Prepare a suitable culture medium (e.g., potato dextrose broth for fungi).

-

Inoculate the medium with the microorganism and incubate under appropriate conditions (e.g., 25-28°C, 120-150 rpm) for a period of vegetative growth (typically 24-72 hours).

-

-

Substrate Addition:

-

Dissolve the 17α-methylsteroid in a suitable solvent (e.g., ethanol, DMSO) to create a stock solution.

-

Add the substrate solution to the microbial culture. The final concentration of the substrate is typically in the range of 0.1-1.0 g/L.

-

-

Incubation and Sampling:

-

Continue the incubation under the same conditions.

-

Collect samples at various time points (e.g., 0, 12, 24, 48, 72, 96 hours) to monitor the progress of the transformation.

-

-

Extraction of Metabolites:

-

Separate the microbial biomass from the culture medium by centrifugation or filtration.

-

Extract the metabolites from both the biomass and the supernatant using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic extracts and evaporate the solvent under reduced pressure.

-

-

Analysis of Metabolites:

-

Dissolve the dried extract in a suitable solvent for analysis.

-

Analyze the extract using chromatographic techniques such as Thin Layer Chromatography (TLC) for initial screening, and High-Performance Liquid Chromatography (HPLC) for quantification.

-

For structural elucidation of the metabolites, use spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) is often used after derivatization of the metabolites.[9][11]

-

In Vitro Metabolism using Liver Microsomes

This protocol is suitable for investigating the metabolism of 17α-methylsteroids by liver enzymes, particularly cytochrome P450s.

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing liver microsomes (e.g., from human, rat, or bovine sources), a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4), and the 17α-methylsteroid substrate.

-

Pre-incubate the mixture at 37°C.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding a cofactor solution, typically containing NADPH.

-

-

Incubation and Termination:

-

Incubate the reaction mixture at 37°C for a specific period (e.g., 30-60 minutes).

-

Terminate the reaction by adding a quenching solvent, such as acetonitrile (B52724) or methanol.

-

-

Sample Preparation and Analysis:

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Analyze the supernatant for metabolites using LC-MS/MS or GC-MS.

-

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, visualize the key biotransformation pathways and a general experimental workflow.

Conclusion

The biotransformation of 17α-methylsteroids is a complex process involving a series of enzymatic reactions that ultimately lead to more polar and readily excretable metabolites. Hydroxylation, mediated by cytochrome P450 enzymes and various microbial systems, is a key initial step, followed by conjugation reactions. The study of these pathways is essential for understanding the pharmacology and toxicology of this important class of compounds. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development and metabolism.

References

- 1. scispace.com [scispace.com]

- 2. Microbial transformation of 17alpha-ethynyl- and 17alpha-ethylsteroids, and tyrosinase inhibitory activity of transformed products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Steroid 11-Alpha-Hydroxylation by the Fungi Aspergillus nidulans and Aspergillus ochraceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methandrostenolone | C20H28O2 | CID 6300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Studies on anabolic steroids. 9. Tertiary sulfates of anabolic 17 alpha-methyl steroids: synthesis and rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzyme-assisted synthesis and structure characterization of glucuronide conjugates of methyltestosterone (17 alpha-methylandrost-4-en-17 beta-ol-3-one) and nandrolone (estr-4-en-17 beta-ol-3-one) metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biomed.cas.cz [biomed.cas.cz]

- 8. Glucuronidation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Biotransformation of 17α-methyltestosterone in sediment under different electron acceptor conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metandienone - Wikipedia [en.wikipedia.org]

In Vitro Models for Studying Epimethandienone Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epimethandienone, a synthetic anabolic-androgenic steroid (AAS), is a derivative of testosterone. Understanding its metabolic fate is crucial for various fields, including pharmacology, toxicology, and anti-doping science. In vitro models provide a powerful and ethical approach to elucidate the biotransformation of xenobiotics like this compound, offering insights into its metabolic pathways, the enzymes involved, and the potential for drug-drug interactions. This guide provides a comprehensive overview of the primary in vitro systems used to study this compound metabolism, complete with detailed experimental protocols, comparative data, and visual representations of metabolic pathways and experimental workflows.

Given the limited availability of direct quantitative data for this compound, this guide will leverage data from its close structural analog, methandienone, to provide a representative understanding of its metabolic behavior. It is important to note that while the metabolic pathways are expected to be very similar, slight quantitative differences may exist.

Core In Vitro Models for Steroid Metabolism

The selection of an appropriate in vitro model is paramount for obtaining physiologically relevant metabolic data. The most commonly employed systems for studying the metabolism of steroids like this compound are human liver microsomes, human liver S9 fraction, and primary human hepatocytes. Each model offers a unique balance of complexity, throughput, and representation of the in vivo metabolic environment.

| In Vitro Model | Description | Advantages | Disadvantages |

| Human Liver Microsomes (HLMs) | A subcellular fraction of the liver endoplasmic reticulum containing a high concentration of Phase I cytochrome P450 (CYP) enzymes.[1] | High throughput, cost-effective, well-characterized for CYP-mediated metabolism.[1] | Lacks cytosolic enzymes, cofactors need to be added exogenously, does not fully represent Phase II metabolism. |

| Human Liver S9 Fraction | The supernatant fraction of a liver homogenate obtained after centrifugation at 9,000g, containing both microsomal and cytosolic enzymes.[2][3] | Contains both Phase I and Phase II enzymes, providing a more complete metabolic profile than microsomes.[2][3] | Can have lower specific enzyme activity compared to microsomes, cofactor supplementation is still required. |

| Primary Human Hepatocytes | Intact, viable liver cells isolated from human donor tissue. | Considered the "gold standard" as they contain the full complement of hepatic metabolic enzymes and cofactors in a cellular context.[4] | Lower throughput, higher cost, significant inter-donor variability, and can lose metabolic activity over time in culture.[5] |

Experimental Protocols

Detailed and standardized protocols are essential for reproducible in vitro metabolism studies. Below are step-by-step methodologies for the key experiments used to investigate this compound metabolism.

Metabolic Stability Assay using Human Liver Microsomes

This assay determines the rate at which this compound is metabolized by CYP enzymes.

Materials:

-

Human Liver Microsomes (pooled)

-

This compound

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator/shaking water bath (37°C)

-

LC-MS/MS system

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, methanol) and dilute to the desired final concentration in phosphate buffer. The final organic solvent concentration in the incubation should be less than 1%.

-

Thaw human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the microsomal suspension.

-

Add the this compound solution to initiate a pre-incubation at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the plate at 37°C with gentle shaking.

-

-

Time Points and Reaction Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

The 0-minute time point is prepared by adding acetonitrile before the NADPH regenerating system.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining against time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

-

Experimental Workflow for Microsomal Stability Assay

Caption: Workflow for the in vitro metabolic stability assay of this compound using human liver microsomes.

Metabolite Identification using Human Liver S9 Fraction

This protocol aims to identify both Phase I and Phase II metabolites of this compound.

Materials:

-

Human Liver S9 fraction

-

This compound

-

Cofactors: NADPH, UDPGA (for glucuronidation), PAPS (for sulfation)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

Internal standard

-

96-well plates

-

Incubator (37°C)

-

High-resolution LC-MS/MS system

Protocol:

-

Reagent Preparation:

-

Prepare this compound stock and working solutions as described for the microsomal assay.

-

Thaw S9 fraction on ice and dilute to the desired concentration (e.g., 1 mg/mL) in phosphate buffer.

-

Prepare a cofactor mix containing NADPH, UDPGA, and PAPS in phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, combine the S9 fraction and this compound solution.

-

Pre-incubate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the cofactor mix.

-

Incubate for a defined period (e.g., 60 minutes) at 37°C.

-

-

Reaction Termination and Sample Processing:

-

Stop the reaction with cold acetonitrile containing an internal standard.

-

Centrifuge to pellet proteins.

-

-

Metabolite Analysis:

-

Analyze the supernatant using a high-resolution LC-MS/MS system to detect and identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Workflow for S9 Fraction Metabolite Identification

Caption: Workflow for identifying Phase I and Phase II metabolites of this compound using human liver S9 fraction.

Metabolic Profiling in Primary Human Hepatocytes

This assay provides the most physiologically relevant in vitro model for studying the overall metabolism of this compound.

Materials:

-

Cryopreserved or fresh primary human hepatocytes

-

Hepatocyte culture medium (e.g., Williams' E medium)

-

Collagen-coated culture plates

-

This compound

-

Acetonitrile

-

Internal standard

-

CO2 incubator (37°C, 5% CO2)

-

LC-MS/MS system

Protocol:

-

Hepatocyte Plating:

-

Thaw cryopreserved hepatocytes according to the supplier's protocol.

-

Determine cell viability (should be >80%).

-

Seed the hepatocytes onto collagen-coated plates at a desired density (e.g., 0.5 x 10^6 cells/well).

-

Allow the cells to attach for several hours in a CO2 incubator.

-

-

Incubation with this compound:

-

Remove the plating medium and replace it with fresh culture medium containing the desired concentration of this compound.

-

Incubate the plates for various time points (e.g., 0, 1, 4, 8, 24 hours).

-

-

Sample Collection and Processing:

-

At each time point, collect both the culture medium and the cell lysate (after washing and lysing the cells).

-

Quench the metabolic activity in the collected samples with cold acetonitrile containing an internal standard.

-

Centrifuge the samples to remove cell debris.

-

-

Analysis:

-

Analyze the supernatant from both the medium and cell lysate fractions by LC-MS/MS to quantify the parent compound and identify metabolites.

-

Workflow for Hepatocyte Metabolic Profiling

Caption: Workflow for metabolic profiling of this compound in primary human hepatocytes.

Metabolic Pathways of this compound

The metabolism of this compound, similar to methandienone, is expected to proceed through two main phases: Phase I (functionalization) and Phase II (conjugation).

Phase I Metabolism:

Phase I reactions introduce or expose functional groups on the steroid nucleus, primarily through oxidation (hydroxylation) and reduction. The key enzymes involved are the cytochrome P450s (CYPs). For the closely related methandienone, several CYP isoforms have been implicated, including CYP3A4, CYP2D6, and CYP2C19.[2] Hydroxylation can occur at various positions on the steroid backbone.

Phase II Metabolism:

Following Phase I, the modified this compound can undergo conjugation with endogenous molecules to increase its water solubility and facilitate excretion. The most common conjugation reactions for steroids are glucuronidation (catalyzed by UDP-glucuronosyltransferases, UGTs) and sulfation (catalyzed by sulfotransferases, SULTs).

Proposed Metabolic Pathway of this compound

Caption: Proposed Phase I and Phase II metabolic pathways for this compound.

Quantitative Data Summary

As previously mentioned, specific quantitative metabolic data for this compound is scarce in publicly available literature. The following tables present representative data for the closely related methandienone, which can serve as a surrogate for estimating the metabolic behavior of this compound.

Table 1: In Vitro Metabolic Stability of Methandienone

| In Vitro System | Species | Intrinsic Clearance (CLint) (µL/min/mg protein or 10^6 cells) | Half-life (t½) (min) | Reference |

| Human Liver Microsomes | Human | Data not available | Data not available | |

| Primary Hepatocytes | Bovine | 83% conversion in 24h | >60 | [6][7] |

Table 2: Major Metabolites of Methandienone Identified In Vitro

| In Vitro System | Major Metabolites Identified | Metabolic Reaction | Reference |

| Bovine Hepatocytes | 6β-hydroxymethandienone (24% yield) | Hydroxylation | [6][7] |

| Human Liver S9 | 17-epimethandienone | Epimerization | [3] |

| Human Liver S9 | Reduced metabolites | Reduction | [3] |

Conclusion

The study of this compound metabolism is essential for understanding its pharmacological and toxicological profile. In vitro models, including human liver microsomes, S9 fractions, and primary hepatocytes, provide valuable tools for this purpose. While direct quantitative data for this compound remains limited, the information available for its close analog, methandienone, offers significant insights into its likely metabolic fate. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to conduct their own investigations into the biotransformation of this compound and other related anabolic-androgenic steroids. Further research is warranted to generate specific quantitative metabolic parameters for this compound to enable more precise in vitro-in vivo extrapolations.

References

- 1. THE EFFECT OF METHANDIENONE ON THE METABOLIC RESPONSE TO SURGICAL OPERATION - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Studies on anabolic steroids. V. Sequential reduction of methandienone and structurally related steroid A-ring substituents in humans: gas chromatographic-mass spectrometric study of the corresponding urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of metabolites of the anabolic steroid methandienone formed by bovine hepatocytes in vitro† - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoisomers and Epimers of Methandienone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methandienone, a potent synthetic anabolic-androgenic steroid, exists in various stereoisomeric forms, with its 17-epimer being a significant metabolite. This technical guide provides a comprehensive overview of the stereochemistry of Methandienone, focusing on the formation, characterization, and biological significance of its epimers. This document details the chemical structures, quantitative biological activities, and analytical separation protocols for these compounds. Furthermore, it elucidates the signaling pathways initiated by Methandienone and presents detailed experimental methodologies for the synthesis and analysis of its stereoisomers, aiming to equip researchers and drug development professionals with a thorough understanding of these complex molecules.

Introduction

Methandienone (also known as methandrostenolone) is a well-known 17α-alkylated anabolic-androgenic steroid (AAS) that has been widely used for performance enhancement in sports.[1] Its chemical structure, 17β-hydroxy-17α-methylandrosta-1,4-dien-3-one, features several chiral centers, giving rise to the potential for multiple stereoisomers. The biological activity and metabolic fate of Methandienone are intrinsically linked to its stereochemistry. A key metabolic transformation is the epimerization at the C17 position, resulting in the formation of 17-epimethandienone.[2][3][4] This epimerization occurs in vivo, primarily through the formation of a 17β-sulfate conjugate, which then undergoes spontaneous hydrolysis to yield the 17α-hydroxy-17β-methyl epimer.[2][3][5] Understanding the distinct properties of these stereoisomers is crucial for pharmacology, toxicology, and anti-doping efforts.

Chemical Structures and Stereochemistry

The core structure of Methandienone is based on the androstane (B1237026) skeleton. The stereochemistry at various chiral carbons dictates the overall three-dimensional shape of the molecule, which in turn governs its interaction with the androgen receptor (AR).

-

Methandienone (17β-hydroxy-17α-methylandrosta-1,4-dien-3-one): This is the pharmacologically active form. The hydroxyl group at C17 is in the beta position, and the methyl group is in the alpha position.

-

17-Epimethandienone (17α-hydroxy-17β-methylandrosta-1,4-dien-3-one): This is the C17 epimer of Methandienone. The positions of the hydroxyl and methyl groups at C17 are inverted.

Quantitative Biological Activity

The biological effects of Methandienone and its stereoisomers are primarily mediated through their binding to and activation of the androgen receptor. While comprehensive comparative quantitative data for all stereoisomers is scarce in publicly available literature, existing studies provide insights into their relative activities.

| Compound | Androgen Receptor (AR) Binding Affinity | Anabolic Activity | Androgenic Activity | Anabolic:Androgenic Ratio |

| Methandienone | Weak (RBA < 0.05 vs. Methyltrienolone)[6][7] | Moderate | Low | Favorable (compared to testosterone) |

| 17-Epimethandienone | Data not available in comparative studies | Presumed to be significantly lower than Methandienone | Data not available | Data not available |

| Testosterone | Moderate | High | High | ~1:1 |

| Dihydrotestosterone (DHT) | High | High | High | ~1:1 |

Note: The anabolic and androgenic activities are qualitative descriptions based on the known effects of Methandienone. Precise, quantitative comparative data for 17-epimethandienone remains a significant gap in the scientific literature.

Signaling Pathways

Methandienone exerts its physiological effects by binding to the androgen receptor, which then acts as a ligand-activated transcription factor. The binding of Methandienone to the AR in the cytoplasm triggers a conformational change, dissociation from heat shock proteins, and translocation into the nucleus. In the nucleus, the AR-ligand complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.

Androgen Receptor Signaling Cascade

Caption: Androgen receptor signaling pathway activated by Methandienone.

Myostatin Signaling Pathway Modulation

Studies have shown that anabolic steroids like Methandienone can influence the myostatin (MSTN) signaling pathway, a negative regulator of muscle growth. By modulating the expression of genes within this pathway, Methandienone can further contribute to muscle hypertrophy.[8]

Caption: Modulation of the Myostatin signaling pathway by Methandienone.

Experimental Protocols

Synthesis of 17-Epimethandienone

The synthesis of 17-epimers of 17α-methyl anabolic steroids can be achieved via the formation of a 17β-sulfate ester followed by spontaneous hydrolysis.[2][4]

Materials:

-

Methandienone

-

Sulfur trioxide pyridine (B92270) complex

-

Pyridine (anhydrous)

-

Water (deionized)

-

Diethyl ether

-

Sodium bicarbonate (saturated solution)

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

Dissolve Methandienone in a minimal amount of anhydrous pyridine.

-

Add a molar excess of sulfur trioxide pyridine complex to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Quench the reaction by slowly adding water.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Evaporate the solvent under reduced pressure to yield a mixture of products, including 17-epimethandienone.

-

Purify the 17-epimethandienone from the mixture using column chromatography or high-performance liquid chromatography (HPLC).

Analytical Separation of Methandienone and 17-Epimethandienone by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the separation and identification of steroid isomers.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890 GC with 5973 MS)

-

Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

Sample Preparation (Derivatization):

-

Evaporate the sample extract to dryness under a stream of nitrogen.

-

Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

-

Heat the sample at 60°C for 30 minutes.

GC-MS Conditions:

-

Injector Temperature: 280°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 180°C, hold for 2 minutes

-

Ramp to 240°C at 5°C/min

-

Ramp to 300°C at 20°C/min, hold for 5 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-650

Expected Elution: The 17-epimer (17β-methyl) typically elutes slightly earlier than the corresponding 17α-methyl compound on non-polar capillary columns.[2]

Androgen Receptor Transactivation Assay

This in vitro bioassay is used to determine the androgenic activity of a compound by measuring the activation of the androgen receptor.[9][10]

Materials:

-

A suitable mammalian cell line (e.g., PC-3, HEK293) stably co-transfected with a human androgen receptor (hAR) expression vector and a reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase).

-

Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids).

-

Test compounds (Methandienone, 17-epimethandienone) dissolved in a suitable solvent (e.g., DMSO).

-

Positive control (e.g., Dihydrotestosterone).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the stably transfected cells in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of the test compounds, positive control, and a vehicle control (DMSO).

-

Incubate the cells for 24 hours.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Generate dose-response curves and determine the EC50 values for each compound.

Visualization of Experimental Workflows

Caption: Workflow for the synthesis and purification of 17-epimethandienone.

Caption: Analytical workflow for the GC-MS analysis of Methandienone isomers.

Conclusion

The stereochemistry of Methandienone, particularly the formation of its 17-epimer, plays a significant role in its metabolism and overall pharmacological profile. While Methandienone itself exhibits weak binding to the androgen receptor, its anabolic effects are well-documented. The biological activity of its epimers is less characterized, highlighting an area for future research. The experimental protocols and analytical methods detailed in this guide provide a framework for the synthesis, separation, and functional characterization of these compounds. A deeper understanding of the structure-activity relationships of Methandienone stereoisomers is essential for the development of more selective androgen receptor modulators and for the continued efforts in anti-doping science.

References

- 1. New Insights into the Metabolism of Methyltestosterone and Metandienone: Detection of Novel A-Ring Reduced Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 17-Epimerization of 17 alpha-methyl anabolic steroids in humans: metabolism and synthesis of 17 alpha-hydroxy-17 beta-methyl steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on anabolic steroids--12. Epimerization and degradation of anabolic 17 beta-sulfate-17 alpha-methyl steroids in human: qualitative and quantitative GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 17-Epimerization of 17 alpha-methyl anabolic steroids in humans: metabolism and synthesis of 17 alpha-hydroxy-17 beta-methyl steroids. | Semantic Scholar [semanticscholar.org]

- 5. WikiGenes - Dianabol - (8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13... [wikigenes.org]

- 6. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The anabolic steroid methandienone targets the hypothalamic-pituitary-testicular axis and myostatin signaling in a rat training model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 10. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 17-Epimethandienone: Identification, Analysis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 17-epimethandienone, a significant metabolite of the anabolic-androgenic steroid methandienone. This document covers its chemical identity, analytical characterization, and pertinent biological pathways, offering valuable information for researchers in analytical chemistry, pharmacology, and drug development.

Chemical Identification and Properties

17-Epimethandienone is the 17α-hydroxy epimer of methandienone. The inversion of the stereochemistry at the C17 position occurs as a result of metabolic processes in the body.

| Identifier | Value | Reference |

| IUPAC Name | (8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | [1][2] |

| CAS Number | 33526-40-8 | [2] |

| PubChem CID | 12359198 | [2] |

| Molecular Formula | C₂₀H₂₈O₂ | [1] |

| Molecular Weight | 300.44 g/mol | [3] |

| Synonyms | Epimethandienone, 17-Epimethandrostenolone | [2] |

Analytical Data

The identification and quantification of 17-epimethandienone are primarily achieved through mass spectrometry coupled with chromatographic separation.

Mass Spectrometry Fragmentation Data

The following table summarizes the characteristic mass-to-charge ratios (m/z) of fragment ions observed in the mass spectrum of 17-epimethandienone.

| Precursor Ion | Fragmentation Ions (m/z) and Relative Intensity | Analytical Technique |

| [2M+H]⁺ | 121.06 (100), 149.13 (46.45), 173.10 (9.67), 93.07 (7.14), 163.15 (6.89) | qTof |

| [2M+Na]⁺ | 323.20 (100), 323.21 (3.94), 129.07 (3.26), 149.13 (2.86), 212.20 (2.73) | qTof |

Data sourced from PubChem CID 6429875 for 17-epi-Methandienone.[1]

Experimental Protocols

The following are detailed methodologies for the synthesis and analysis of 17-epimethandienone, compiled from established procedures for anabolic steroid analysis.

Synthesis of 17-Epimethandienone

The synthesis of 17-epimers of 17α-methyl steroids like methandienone can be achieved via the formation of a 17β-sulfate intermediate, followed by hydrolysis.[4][5]

Materials:

-

Methandienone

-

Sulfur trioxide pyridine complex

-

Deionized water

-

Dichloromethane

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate (B1210297) for elution

Procedure:

-

Sulfation: Dissolve methandienone in anhydrous pyridine. Add sulfur trioxide pyridine complex in portions while stirring at room temperature. Monitor the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by slowly adding deionized water. Extract the aqueous mixture with dichloromethane.

-

Purification of Sulfate Intermediate: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Hydrolysis: Dissolve the crude 17β-sulfate intermediate in a suitable solvent and hydrolyze by adding water. The hydrolysis occurs spontaneously.

-

Final Purification: Extract the product with dichloromethane. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 17-epimethandienone.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the detection of 17-epimethandienone in biological samples.

Sample Preparation:

-

Extraction: Extract the steroids from the sample (e.g., urine) using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a non-polar solvent like n-pentane.

-

Derivatization (Trimethylsilylation): Evaporate the extract to dryness under a stream of nitrogen. Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a catalyst such as trimethylsilylimidazole (TMSI) or ammonium (B1175870) iodide/ethanethiol. Heat the mixture at 60-70°C for 20-30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or similar.

-

Column: HP-5MS capillary column (or equivalent), e.g., 17 m x 200 µm x 0.11 µm.

-

Inlet Temperature: 280°C.

-

Carrier Gas: Helium at a constant flow.

-

Oven Temperature Program: Start at an initial temperature (e.g., 180°C), followed by a temperature ramp (e.g., 3°C/min) to a final temperature (e.g., 310°C) and hold.

-

Mass Spectrometer: Agilent 7250 Q-TOF or similar.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-700.

Biological Pathways and Mechanisms

Metabolic Pathway of Methandienone

17-Epimethandienone is a primary metabolite of methandienone. The metabolic conversion involves several enzymatic reactions, primarily occurring in the liver.[6]

Caption: Metabolic pathway of methandienone.

Androgen Receptor Signaling Pathway

As a stereoisomer of methandienone, 17-epimethandienone is expected to exert its biological effects primarily through the androgen receptor (AR).[6][7][8]

Caption: Androgen receptor signaling pathway.

The binding of 17-epimethandienone to the androgen receptor is expected to initiate a conformational change, leading to the dissociation of heat shock proteins.[9] The activated receptor then translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA, thereby modulating the transcription of target genes involved in protein synthesis and other anabolic processes.[9][10]

References

- 1. 17-epi-Methandienone | C20H28O2 | CID 6429875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C20H28O2 | CID 12359198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 17b-Hydroxy-17-methylandrosta-1,4-dien-3-one = 99.0 HPLC 72-63-9 [sigmaaldrich.com]

- 4. 17-Epimerization of 17 alpha-methyl anabolic steroids in humans: metabolism and synthesis of 17 alpha-hydroxy-17 beta-methyl steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 17-Epimerization of 17 alpha-methyl anabolic steroids in humans: metabolism and synthesis of 17 alpha-hydroxy-17 beta-methyl steroids. | Semantic Scholar [semanticscholar.org]

- 6. Metandienone - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Metandienone? [synapse.patsnap.com]

- 8. Methandienone - Anabolic Steroids | Actiza Pharma [actizapharma.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Toxicological Profile of Epimethandienone and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of Epimethandienone and its parent compound, Methandienone (also known as Metandienone). This compound, primarily 17-epimethandienone, is a significant metabolite of the synthetic anabolic-androgenic steroid (AAS) Methandienone. Due to the extensive metabolism of the parent drug, understanding the toxicological implications of its metabolites is crucial for a complete safety assessment. This document synthesizes available data on acute toxicity, hepatotoxicity, genotoxicity, and cytotoxicity. It further elucidates the key signaling pathways involved in the action and toxicity of these compounds and provides detailed experimental protocols for relevant toxicological assays. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and toxicological research.

Pharmacokinetics and Metabolism of Methandienone

Methandienone is a 17α-alkylated anabolic steroid, a modification that increases its oral bioavailability by retarding hepatic metabolism.[1] However, this structural feature is also strongly associated with its hepatotoxic effects.[1]

Upon oral administration, Methandienone is readily absorbed. It has a relatively short elimination half-life of 3 to 6 hours.[2] The metabolism of Methandienone is extensive and occurs primarily in the liver. The main metabolic reactions include:

-

17-epimerization: Conversion of the 17β-hydroxyl group to the 17α-position, resulting in the formation of 17-epimethandienone.[2]

-

Hydroxylation: Introduction of hydroxyl groups at various positions, with 6β-hydroxylation being a major pathway.[2][3]

-

Reduction and Oxidation: Reactions occurring at the A-ring and other positions.[2]

-

Conjugation: Formation of glucuronide and sulfate (B86663) conjugates to facilitate excretion.[2]

Several metabolites have been identified in urine, with some, like a recently discovered hydroxymethyl metabolite, being detectable for up to 19 days post-administration, significantly extending the window for detection in doping control.[2][4]

Toxicological Profile

The toxicity of Methandienone and its metabolites is a significant concern, particularly with non-medical, supra-physiological doses. The primary areas of toxicity are detailed below.

Acute Toxicity

| Compound | Species | Route of Administration | Value | Reference |

| Metandienone | Rat | Oral | LD50: >1 g/kg | [5] |

| Metandienone | Rat | Intraperitoneal | LD50: 425 mg/kg | [5] |

| Metandienone | Rat | Subcutaneous | TDLo: 7.5 mg/kg | [5] |

| LD50: Median Lethal Dose. TDLo: Lowest Published Toxic Dose. |

Hepatotoxicity

The most significant and well-documented toxic effect of 17α-alkylated AAS, including Methandienone, is hepatotoxicity.[1][6] Several forms of liver injury have been reported:

-

Acute Cholestasis: This is a common manifestation, often occurring within 1-4 months of use.[6] It is characterized by impaired bile flow, leading to jaundice. The mechanism is thought to involve the inhibition of biliary transporter proteins.[7]

-

Peliosis Hepatis: This is a rare condition characterized by the formation of blood-filled cysts in the liver.[7][8]

-

Hepatic Tumors: Long-term use of AAS has been associated with the development of both benign hepatic adenomas and malignant hepatocellular carcinomas.[6][7][8]

The underlying mechanism of hepatotoxicity is not fully elucidated but is strongly linked to oxidative stress.[1][9] The 17α-alkyl group is believed to play a critical role in inducing reactive oxygen species (ROS), leading to cellular damage.

Genotoxicity

The genotoxicity of anabolic steroids is a complex area. While many androgens and anabolic steroids appear to be non-genotoxic in standard short-term assays, there is evidence that some hormonal steroids can induce DNA damage, potentially through the generation of ROS. The specific genotoxic potential of this compound has not been extensively studied. The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells and is suitable for assessing the genotoxic potential of such compounds.

Cytotoxicity

Anabolic steroids can induce cytotoxicity, particularly at high concentrations. This is often evaluated in vitro using various cell lines, such as hepatocytes (e.g., HepG2) or other relevant cell types. The endpoint measured is typically cell viability or proliferation, and the result is often expressed as an IC50 value (the concentration of a substance that inhibits a biological process by 50%).

Despite the known hepatotoxicity, specific IC50 values for Methandienone or this compound on various cell lines are not widely reported in the peer-reviewed literature. This represents a significant data gap and an important area for future toxicological research.

Experimental Protocols

In Vitro Cytotoxicity Testing (General Protocol)

This protocol outlines a general procedure for assessing the cytotoxicity of a test compound like this compound using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture:

- Select an appropriate cell line (e.g., HepG2 for hepatotoxicity studies).

- Culture the cells in appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

- Trypsinize and count the cells.

- Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

3. Compound Treatment:

- Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

- Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

- Remove the old medium from the cells and add the medium containing the test compound. Include vehicle controls (medium with solvent) and untreated controls.

4. Incubation:

- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

5. MTT Assay:

- Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

- Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

- Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

6. Data Analysis:

- Calculate the percentage of cell viability relative to the untreated control.

- Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[10]

A [label="1. Seed Cells\nin 96-well plate"];

B [label="2. Treat with\nTest Compound"];

C [label="3. Incubate\n(e.g., 24-72h)"];

D [label="4. Add MTT Reagent\n& Incubate"];

E [label="5. Solubilize\nFormazan Crystals"];

F [label="6. Read Absorbance"];

G [label="7. Calculate IC50", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G;

}

Genotoxicity Testing: Alkaline Comet Assay Protocol

This protocol is adapted from established methodologies for the alkaline comet assay.[11][12][13][14]

1. Cell Preparation and Treatment:

- Culture cells as described in the cytotoxicity protocol.

- Treat cells with various concentrations of the test compound and appropriate positive (e.g., hydrogen peroxide) and negative (vehicle) controls for a defined period.

2. Slide Preparation:

- Pre-coat microscope slides with 1% normal melting point agarose (B213101) and allow to dry.

3. Embedding Cells in Agarose:

- After treatment, harvest the cells and resuspend them in phosphate-buffered saline (PBS).

- Mix a small volume of the cell suspension (approx. 1 x 10^4 cells) with 0.5% low melting point agarose at 37°C.

- Quickly pipette the mixture onto the pre-coated slide, cover with a coverslip, and solidify on a cold plate.

4. Cell Lysis:

- Carefully remove the coverslip and immerse the slides in a cold, freshly prepared lysis buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

5. DNA Unwinding (Alkaline Denaturation):

- Place the slides in a horizontal electrophoresis tank filled with fresh, cold electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13).

- Allow the DNA to unwind in the alkaline solution for a specific time (e.g., 20-40 minutes).

6. Electrophoresis:

- Apply a voltage (e.g., 25 V, ~300 mA) for a defined period (e.g., 20-30 minutes). The alkaline conditions and electric field will cause broken DNA fragments to migrate out of the nucleoid, forming a "comet tail".

7. Neutralization and Staining:

- Gently remove the slides and neutralize them by washing with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).

- Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

8. Visualization and Analysis:

- Visualize the slides using a fluorescence microscope.

- Capture images and analyze them using specialized software to quantify the extent of DNA damage. Common parameters include tail length, percentage of DNA in the tail, and tail moment.

Signaling Pathways in Toxicity

Androgen Receptor (AR) Signaling Pathway

The primary mechanism of action for Methandienone and its metabolites is through binding to and activating the Androgen Receptor (AR), a ligand-activated transcription factor.[2][15][16][17][18]

Classical (Genomic) Pathway:

-